molecular formula C17H18FNO2 B5614169 N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide

Cat. No. B5614169
M. Wt: 287.33 g/mol
InChI Key: UFKMAGDRRPNAKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including those similar to "N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide," involves multi-step chemical processes that start with primary compounds. For example, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as a primary compound, showcasing the versatility of starting materials in generating a wide range of chemical structures (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated through various spectroscopic methods such as IR, 1H NMR, and sometimes X-ray diffraction analysis. These techniques provide detailed information on the arrangement of atoms within the molecule and are essential for confirming the synthesis of the intended compound. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined through NMR and X-ray diffraction, highlighting the importance of structural analysis in chemical research (Z. Ping, 2007).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-4-13-7-9-16(10-8-13)21-12-17(20)19-15-6-3-5-14(18)11-15/h3,5-11H,2,4,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKMAGDRRPNAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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